molecular formula C30H50O3 B13394901 (3b,24x)-Cycloartane-3-oxo-24,25-diol

(3b,24x)-Cycloartane-3-oxo-24,25-diol

Cat. No.: B13394901
M. Wt: 458.7 g/mol
InChI Key: JCGYBQRUVSZLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3b,24x)-Cycloartane-3-oxo-24,25-diol is a naturally occurring triterpenoid compound found in various plant species. It belongs to the cycloartane family, which is known for its diverse biological activities. This compound has garnered significant interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3b,24x)-Cycloartane-3-oxo-24,25-diol typically involves multiple steps, starting from readily available natural precursors. One common approach is the oxidation of cycloartanol derivatives under controlled conditions to introduce the oxo group at the 3-position. This is followed by selective hydroxylation at the 24 and 25 positions. The reaction conditions often involve the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate, and hydroxylation reagents like osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, including the use of microbial fermentation to convert plant-derived cycloartanol into the desired compound. This method is advantageous due to its sustainability and potential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3b,24x)-Cycloartane-3-oxo-24,25-diol undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions at the hydroxyl groups, leading to the formation of esters or ethers.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acid chlorides, alkyl halides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of complex triterpenoid derivatives.

    Biology: Investigated for its role in plant defense mechanisms and as a signaling molecule.

    Medicine: Explored for its anti-inflammatory, anticancer, and antiviral properties.

    Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of (3b,24x)-Cycloartane-3-oxo-24,25-diol involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to alterations in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cycloartanol: A precursor to (3b,24x)-Cycloartane-3-oxo-24,25-diol, known for its role in plant sterol biosynthesis.

    Cycloartenone: Another cycloartane derivative with similar biological activities.

    Cycloartane-3,24,25-triol: A hydroxylated derivative with distinct chemical properties.

Uniqueness

This compound is unique due to its specific oxo and diol functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one

InChI

InChI=1S/C30H50O3/c1-19(8-11-24(32)26(4,5)33)20-12-14-28(7)22-10-9-21-25(2,3)23(31)13-15-29(21)18-30(22,29)17-16-27(20,28)6/h19-22,24,32-33H,8-18H2,1-7H3

InChI Key

JCGYBQRUVSZLCH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C

melting_point

142 - 144 °C

physical_description

Solid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.